![molecular formula C12H13ClN2O B13883020 [4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline is a complex organic compound that features a chloromethyl group attached to an oxazole ring, which is further connected to a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aniline derivatives with chloromethyl ketones in the presence of a base can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the oxazole ring and subsequent chloromethylation .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The oxazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. For example, zinc chloride can be used as a catalyst in chloromethylation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxazole derivatives .
Aplicaciones Científicas De Investigación
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Its derivatives may have pharmacological properties that make them candidates for therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazole derivatives and chloromethyl-substituted anilines. Examples include:
- 4-[5-(bromomethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline
- 4-[5-(fluoromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline
- 4-[5-(iodomethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline .
Uniqueness
The uniqueness of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the oxazole ring and the chloromethyl group allows for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C12H13ClN2O |
|---|---|
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H13ClN2O/c1-15(2)10-5-3-9(4-6-10)12-7-11(8-13)16-14-12/h3-7H,8H2,1-2H3 |
Clave InChI |
WDGRAIWJTWJNNO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NOC(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


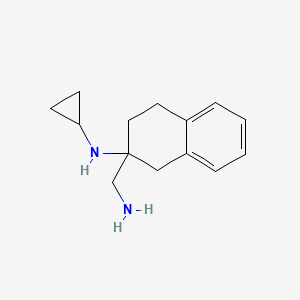
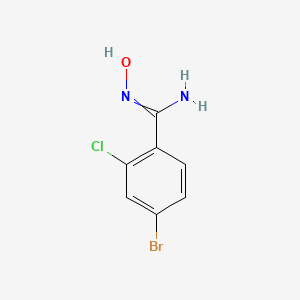
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
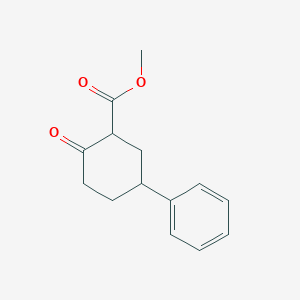

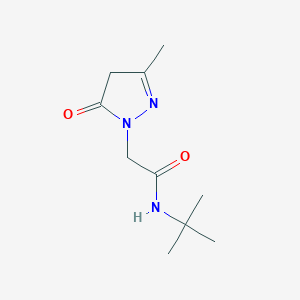

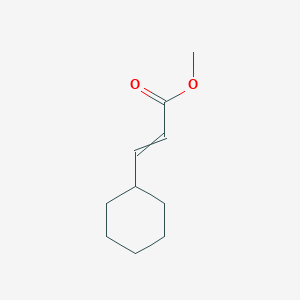
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
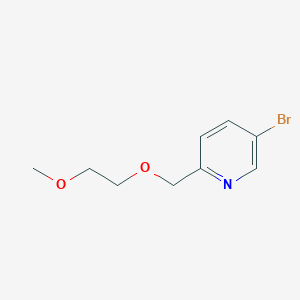
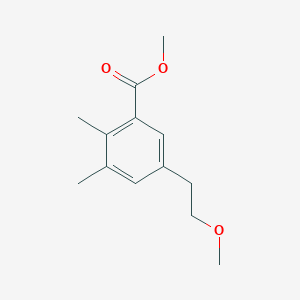
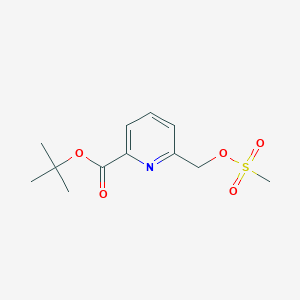
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
